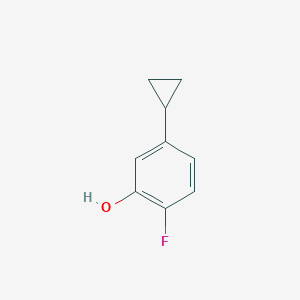

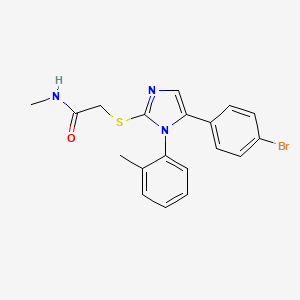

5-Cyclopropyl-2-fluorophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Cyclopropyl-2-fluorophenol is a compound that is part of a broader class of organic molecules featuring a fluorophenol moiety coupled with a cyclopropyl group. While the specific compound 5-Cyclopropyl-2-fluorophenol is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural similarities, such as the presence of fluorophenyl and cyclopropyl groups, which are relevant to understanding the chemical behavior and properties of 5-Cyclopropyl-2-fluorophenol.

Synthesis Analysis

The synthesis of compounds related to 5-Cyclopropyl-2-fluorophenol involves various strategies. For instance, the synthesis of 1-cyclopropylmethyl-5-(o-fluorophenyl)-7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one (KB-509) indicates the use of a two-step mechanism starting with hydrolysis followed by ring closure, which could be relevant for synthesizing structurally similar compounds . Additionally, the asymmetric synthesis of (1R,2S)-2-fluorocyclopropylamine, a key intermediate in the production of quinolonecarboxylic acid, involves diastereoface selective cyclopropanation followed by hydrogenolysis . These methods provide insight into potential synthetic routes that could be adapted for the synthesis of 5-Cyclopropyl-2-fluorophenol.

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Cyclopropyl-2-fluorophenol can be complex, as seen in the crystal structure determination of 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol . This compound exhibits strong intermolecular hydrogen bonding, which is a significant factor in the molecular arrangement within the crystal lattice. Such structural analyses are crucial for understanding the physical properties and reactivity of 5-Cyclopropyl-2-fluorophenol.

Chemical Reactions Analysis

The chemical reactivity of related compounds, such as the synthesis of novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles, involves multi-step reactions and the formation of isomers . These reactions highlight the potential complexity in synthesizing compounds with fluorophenyl and cyclopropyl groups and suggest that 5-Cyclopropyl-2-fluorophenol may also undergo a variety of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Cyclopropyl-2-fluorophenol can be inferred from related compounds. For example, the presence of fluorine atoms often contributes to the stability and reactivity of the molecule due to the electronegativity of fluorine . Additionally, the cyclopropyl group can impart strain to the molecule, influencing its reactivity . The intermolecular hydrogen bonding observed in related compounds suggests that 5-Cyclopropyl-2-fluorophenol may also exhibit strong hydrogen bonding, affecting its solubility and boiling point .

Scientific Research Applications

Insecticidal Activities : A study by Shi et al. (2000) synthesized compounds similar to 5-Cyclopropyl-2-fluorophenol and evaluated their insecticidal activities. They found that these compounds showed effectiveness against armyworms, suggesting potential agricultural applications Shi, W., Qian, X., Song, G., Zhang, R., & Li, R. (2000). Journal of Fluorine Chemistry.

Catalytic Reactions and Organic Synthesis : Martín‐Matute et al. (2003) discussed how 5-(2-Furyl)-1-alkynes, including those with structures similar to 5-Cyclopropyl-2-fluorophenol, can be used in catalytic reactions to produce phenols. This finding is significant for the field of organic chemistry and synthesis Martín‐Matute, B., Nevado, C., Cárdenas, D., & Echavarren, A. (2003). Journal of the American Chemical Society.

Bioimaging Applications : Guest et al. (2020) explored the synthesis of trisaminocyclopropenium fluorophores, related to 5-Cyclopropyl-2-fluorophenol, for bioimaging applications. These fluorophores showed strong photophysical profiles and were used effectively for DNA visualization and nuclear counterstaining in cell cultures Guest, M., Mir, R., Foran, G., Hickson, B., Necakov, A., & Dudding, T. (2020). The Journal of organic chemistry.

Pharmacological Research : Oliveira-Junior et al. (2007) studied a compound structurally related to 5-Cyclopropyl-2-fluorophenol, examining its effects on the NADPH oxidase activity and related pathways in human cells. This research contributes to our understanding of cellular mechanisms and potential therapeutic applications Oliveira-Junior, E. B., Thomazzi, S. M., Rehder, J., Antunes, E., & Condino-Neto, A. (2007). European journal of pharmacology.

Environmental Chemistry and Degradation : Lin and Lin (2014) utilized photocatalytic oxidation to study the degradation of 5-fluorouracil, a compound related to 5-Cyclopropyl-2-fluorophenol, in an aqueous environment. This research is significant for understanding the environmental impact and degradation pathways of such compounds Lin, H., & Lin, A. (2014). Water research.

Chemical Stability Studies : Koichi et al. (1979) investigated the stability of a compound similar to 5-Cyclopropyl-2-fluorophenol in aqueous solution, providing insights into its chemical properties and potential applications Koichi, A., Shigeru, F., Norio, A., & Isao, S. (1979). International Journal of Pharmaceutics.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary targets of 5-Cyclopropyl-2-fluorophenol are currently unknown. This compound is a fluorinated aromatic compound, and similar compounds have been known to interact with various enzymes and receptors in the body . .

Mode of Action

Fluorinated aromatic compounds, in general, are known to interact with their targets through various mechanisms, including covalent binding, allosteric modulation, and competitive inhibition . The fluorine atom’s high electronegativity can alter the compound’s bioavailability and metabolic stability, potentially influencing its interaction with targets .

Biochemical Pathways

Fluorinated aromatic compounds can potentially affect various biochemical pathways depending on their specific targets . For instance, some fluorinated compounds have been shown to interfere with DNA synthesis

Pharmacokinetics

Fluorine’s high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability and alter bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Cyclopropyl-2-fluorophenol. Factors such as pH, temperature, and the presence of other compounds can affect its stability and interaction with targets . Additionally, the compound’s environmental persistence and potential bioaccumulation should be considered when assessing its environmental impact .

properties

IUPAC Name |

5-cyclopropyl-2-fluorophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-8-4-3-7(5-9(8)11)6-1-2-6/h3-6,11H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQPFJRHQDUZJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]ethanesulfonamide](/img/structure/B3003459.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3003460.png)

![2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-6-fluorobenzamide](/img/structure/B3003465.png)

![N-(3-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B3003469.png)

![[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3003471.png)

![1-[3-(4-methylphenyl)-6-(3-nitrophenyl)-5-propionyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B3003479.png)